![molecular formula C22H21FN4O2S B2536091 2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 895789-68-1](/img/structure/B2536091.png)
2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a fluorophenyl group, a thiazolotriazole group, and an acetamide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like acetamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Applications
Research on compounds incorporating thiazolo[3,2-b][1,2,4]triazole structures and related heterocycles often focuses on their synthesis and potential biological activities. These compounds have been studied for various applications, including their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Here is an overview based on the findings from related research:
Antimicrobial Activities
Several studies have highlighted the antimicrobial properties of compounds featuring thiazole and triazole moieties. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide precursors have shown insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in agricultural pest control (Fadda et al., 2017). Furthermore, novel thiazole derivatives have demonstrated significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anti-inflammatory and Analgesic Properties
Compounds with thiazolo[3,2-b]1,2,4-triazole structures have also been explored for their anti-inflammatory and analgesic effects. A study on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with flurbiprofen showed that these compounds maintained analgesic/anti-inflammatory activity while being safer in terms of gastric lesion risks compared to flurbiprofen alone (Doğdaş et al., 2007).
Anticancer Potential
Research into thiazolo[3,2-b][1,2,4]triazoles and related compounds has also extended to their potential anticancer activity. New approaches for synthesizing thiazoles and their fused derivatives have been explored for antimicrobial activities, which could have implications for cancer research due to the often overlapping pathways between antimicrobial and anticancer mechanisms (Wardkhan et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Given the diverse pharmacological activities of similar compounds, it is likely that this compound has a wide range of molecular and cellular effects .
Action Environment
It is known that the unique electronegativity, size, lipophilicity, and electrostatic properties of fluorine and fluorinated substituents make organofluorine compounds very important in pharmaceutical chemistry, invention, and agriculture . This suggests that the presence of a fluorine atom in this compound may influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-2-29-17-9-7-15(8-10-17)13-20(28)24-12-11-16-14-30-22-25-21(26-27(16)22)18-5-3-4-6-19(18)23/h3-10,14H,2,11-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBQPHCHNSUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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